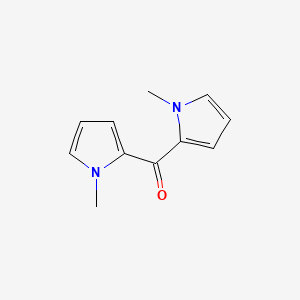

Methanone, bis(1-methyl-1H-pyrrol-2-yl)-

Description

Significance of Ketone Functionalities in N-Heterocyclic Chemistry

The ketone functional group, characterized by a carbonyl group (C=O) bonded to two other carbon atoms, imparts significant chemical reactivity to N-heterocyclic compounds. The polarity of the carbonyl group, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic site susceptible to nucleophilic attack. This reactivity is central to a multitude of chemical transformations.

In the context of N-heterocyclic chemistry, the ketone functionality serves as a versatile handle for the construction of complex molecular architectures. Aldehydes and ketones are key reactants in multicomponent reactions that lead to the formation of diverse heterocyclic systems. nih.govnist.govnih.gov The reactivity of the ketone group allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of substituted heterocycles. Common reactions involving the ketone group in heterocyclic synthesis include condensations, cycloadditions, and reactions with organometallic reagents. acs.org

Overview of Pyrrole (B145914) Derivatives as Structural Motifs in Organic Synthesis and Materials Science

Pyrrole, a five-membered aromatic heterocycle, is a fundamental building block in a vast number of biologically active molecules and functional materials. nih.gov The pyrrole nucleus is a key structural component of natural products such as heme and chlorophyll, highlighting its essential role in biological systems.

In organic synthesis , pyrrole derivatives are invaluable intermediates for the preparation of pharmaceuticals and other complex organic molecules. nih.gov Their versatile reactivity allows for functionalization at various positions of the ring, making them ideal scaffolds for drug design and development. nih.gov The development of efficient synthetic routes to pyrrole derivatives is an active area of research, with a focus on green chemistry principles. nih.gov

In materials science , pyrrole-containing polymers, particularly polypyrrole, are renowned for their electrical conductivity. These conductive polymers have applications in electronic devices, sensors, and corrosion protection. Furthermore, pyrrole derivatives are utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials due to their unique photophysical properties. researchgate.net

Structural Context of Methanone, bis(1-methyl-1H-pyrrol-2-yl)- within the Class of Bis(heteroaryl)methanones

Methanone, bis(1-methyl-1H-pyrrol-2-yl)- belongs to the broader class of compounds known as bis(heteroaryl)methanones. These are ketones where the carbonyl group is flanked by two heteroaromatic rings. The synthesis of such bis-heteroaryl compounds is a significant area of organic chemistry, with applications in the development of pharmaceuticals and functional materials.

The synthesis of bis-heteroaryl linkages can be achieved through various methods, including transition-metal-catalyzed cross-coupling reactions and, more recently, ligand-coupling reactions that avoid the use of costly transition metals. While specific synthetic details for Methanone, bis(1-methyl-1H-pyrrol-2-yl)- are not extensively documented in publicly available literature, general methods for the acylation of pyrroles can provide insight into its potential synthesis. For instance, the Friedel-Crafts acylation of N-methylpyrrole with a suitable acylating agent could be a plausible route.

Detailed experimental data for Methanone, bis(1-methyl-1H-pyrrol-2-yl)- is scarce. However, data for the closely related unmethylated parent compound, di(1H-pyrrol-2-yl)methanone, and other similar structures are available and can be used for comparative purposes.

Table 1: Physicochemical Properties of Di(1H-pyrrol-2-yl)methanone and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Di(1H-pyrrol-2-yl)methanone | 15770-21-5 | C₉H₈N₂O | 160.17 |

| Methanone, bis(1-methyl-1H-pyrrol-2-yl)- | Not available | C₁₁H₁₂N₂O | 188.23 |

| (1-Methyl-1H-pyrrol-2-yl)(phenyl)methanone | 37496-06-3 | C₁₂H₁₁NO | 185.22 |

| Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)- | 932-16-1 | C₇H₉NO | 123.15 |

Spectroscopic data for analogous compounds can also provide an indication of the expected spectral characteristics of Methanone, bis(1-methyl-1H-pyrrol-2-yl)-. For example, the ¹H NMR spectrum of di(1H-pyrrol-2-yl)methanone has been reported. rsc.org It is expected that the ¹H NMR spectrum of the N-methylated derivative would show a characteristic singlet for the two N-methyl groups, in addition to the signals for the pyrrole ring protons. Similarly, the mass spectrum would show a molecular ion peak corresponding to its molecular weight.

Table 2: Spectroscopic Data for Related Pyrrole Ketones

| Compound | Spectroscopic Data Highlights |

| (5-Methyl-2-phenyl-1H-pyrrol-3-yl)(phenyl)methanone | ¹H NMR (300 MHz, CDCl₃) δ: 2.50 (s, 3H), 6.71 (s, 1H), 7.12-7.78 (m, 10H). ¹³C NMR (75 MHz, CDCl₃) δ: 14.4, 106.6, 122.4, 123.8, 127.8, 128.4, 128.8, 129.0, 130.0, 132.3, 139.2, 151.6, 159.0, 191.3. IR (neat) ν cm⁻¹: 1651. |

| (Furan-2-yl)(5-methyl-2-phenyl-1H-pyrrol-3-yl)methanone | ¹H NMR (300 MHz, CDCl₃) δ: 2.60 (s, 3H), 6.46 (dd, 1H), 6.58 (d, 1H), 6.71 (s, 1H), 7.41 (d, 1H), 7.44-7.87 (m, 5H). ¹³C NMR (75 MHz, CDCl₃) δ: 14.2, 105.8, 106.5, 111.4, 121.9, 128.4, 129.0, 132.3, 138.9, 142.1, 144.2, 145.6, 158.8, 191.0. IR (KBr) ν cm⁻¹: 1645. |

Source: Adapted from supporting information of a research article on pyrrole synthesis.

The structural arrangement of the two pyrrole rings relative to the central carbonyl group is a key feature of bis(heteroaryl)methanones. In the related compound 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole, the two pyrrole rings are twisted with a significant dihedral angle. nih.gov A similar non-planar conformation would be expected for Methanone, bis(1-methyl-1H-pyrrol-2-yl)- to minimize steric hindrance between the two N-methylpyrrole moieties.

Structure

3D Structure

Properties

IUPAC Name |

bis(1-methylpyrrol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-12-7-3-5-9(12)11(14)10-6-4-8-13(10)2/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUGSWFNSDWIDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)C2=CC=CN2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461571 | |

| Record name | Methanone, bis(1-methyl-1H-pyrrol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80838-84-2 | |

| Record name | Methanone, bis(1-methyl-1H-pyrrol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Pathways of Methanone, Bis 1 Methyl 1h Pyrrol 2 Yl

Electrophilic and Nucleophilic Reactivity at the Ketone Carbonyl Moiety

The ketone carbonyl group (C=O) is a site of significant chemical activity, characterized by a polarized double bond where the oxygen atom is partially negative and the carbon atom is partially positive. This polarization allows the carbonyl group to react with both electrophiles and nucleophiles.

Electrophilic Attack at the Carbonyl Oxygen: The lone pairs of electrons on the oxygen atom make it a Lewis base and a site for electrophilic attack. Protonation of the oxygen by an acid, for instance, enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles.

Nucleophilic Addition at the Carbonyl Carbon: The partially positive carbonyl carbon is an electrophilic center that readily undergoes nucleophilic addition reactions. However, the reactivity of this carbon in Methanone, bis(1-methyl-1H-pyrrol-2-yl)- is modulated by both electronic and steric effects originating from the attached pyrrole (B145914) rings. brainkart.comkhanacademy.org

Electronic Effects: The two N-methylpyrrole rings are electron-rich aromatic systems. Through an inductive effect, they push electron density towards the carbonyl carbon, thereby reducing its partial positive charge. brainkart.com This makes the ketone less electrophilic and consequently less reactive towards nucleophiles compared to aldehydes or ketones with less electron-donating substituents. khanacademy.org

Steric Effects: The two bulky 1-methyl-1H-pyrrol-2-yl groups create significant steric hindrance around the carbonyl carbon. libretexts.org This physical obstruction impedes the trajectory of incoming nucleophiles, further decreasing the rate of nucleophilic addition. brainkart.comrsc.org

The combination of these factors suggests that Methanone, bis(1-methyl-1H-pyrrol-2-yl)- is a relatively unreactive ketone towards nucleophilic attack. Reactions that are typical for ketones, such as Grignard reactions or reductions with hydride reagents, would likely require more forcing conditions than for simpler ketones.

| Compound | Electronic Effect of Substituents | Steric Hindrance at Carbonyl Carbon | Predicted Reactivity Towards Nucleophiles |

|---|---|---|---|

| Formaldehyde | Minimal (H atoms) | Low | Very High |

| Acetaldehyde | One electron-donating alkyl group | Moderate | High |

| Acetone | Two electron-donating alkyl groups | Medium | Moderate |

| Methanone, bis(1-methyl-1H-pyrrol-2-yl)- | Two electron-donating N-methylpyrrole groups | High | Low |

Pyrrole Ring Reactivity and Electrophilic Substitution Patterns

The pyrrole ring is a π-excessive, electron-rich heterocycle that is highly activated towards electrophilic aromatic substitution (SEAr). numberanalytics.com The reaction typically occurs at the C2 (α) position, as the resulting cationic intermediate (σ-complex) is stabilized by a greater number of resonance structures compared to attack at the C3 (β) position. stackexchange.com

In Methanone, bis(1-methyl-1H-pyrrol-2-yl)-, the C2 positions are substituted with the ketone bridge. Therefore, electrophilic attack is directed to the remaining C3, C4, or C5 positions. The regioselectivity of this substitution is governed by the competing electronic effects of the activating N-methyl group and the deactivating 2-acyl group.

N-Methyl Group: This group is electron-donating through induction and hyperconjugation, increasing the electron density of the entire pyrrole ring and activating it towards electrophilic attack.

2-Acyl (Ketone) Group: This group is electron-withdrawing via the resonance effect, which deactivates the ring. This deactivation is most pronounced at the C3 and C5 positions.

The net effect is that electrophilic substitution is most likely to occur at the C4 position, which is least deactivated by the acyl group, and to a lesser extent at the C5 position. Studies on the acylation of 1-(phenylsulfonyl)pyrrole (B93442) have shown that regioselectivity can be controlled by the choice of catalyst, indicating the subtle balance of these effects. datapdf.com Quantum chemical calculations have also confirmed that steric factors, charges on the ring atoms, and the nature of the electrophile all play a role in determining the final substitution pattern. researchgate.net

| Electrophilic Reaction | Typical Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ or HNO₃/Ac₂O | 4-Nitro and 5-Nitro derivatives | Attack favored at the least deactivated positions. |

| Halogenation | Br₂ in CCl₄ or NBS | 4-Bromo and 5-Bromo derivatives | High reactivity of pyrrole allows for mild halogenation conditions. |

| Friedel-Crafts Acylation | Acyl chloride / AlCl₃ | 4-Acyl derivative | The deactivating effect of the existing acyl group makes further acylation difficult and directs it to the C4 position. |

| Sulfonation | SO₃/Pyridine | 4-Sulfonic acid derivative | Attack occurs at the electronically richest available position. |

Intramolecular Rearrangements and Cyclization Pathways of Pyrrole Ketones

The structure of Methanone, bis(1-methyl-1H-pyrrol-2-yl)- allows for potential intramolecular reactions, particularly under acidic or photochemical conditions. These pathways often lead to the formation of novel polycyclic heterocyclic systems.

One plausible pathway is an acid-catalyzed intramolecular electrophilic substitution. Protonation of the carbonyl oxygen would significantly enhance the electron-withdrawing nature of the bridging group. This could activate one pyrrole ring sufficiently for the other, acting as a nucleophile, to attack it, leading to a cyclized product. For example, the C5 position of one ring could attack the C5 position of the other, forming a new carbon-carbon bond and ultimately a fused ring system after dehydration.

Analogous intramolecular cyclizations are well-documented for various pyrrole derivatives. Palladium-catalyzed reactions of N-allyl-pyrrolo-2-carboxamides can yield different bicyclic structures depending on the conditions, such as pyrrolo[1,2-a]pyrazin-1-ones or pyrrolopyridinones. researchgate.net Other examples include the base-promoted cyclization of β-enaminones to form polysubstituted pyrroles and the cyclization of arylpropargyl amides. rsc.orgresearchgate.net Silver-catalyzed tandem heterocyclization/[3 + 2] cycloaddition reactions of enaminones with alkynylenones also demonstrate the propensity of related systems to form complex cyclic products. acs.org

Mechanistic Insights into Carbon-Heteroatom Bond Formation (e.g., C-N Coupling)

The C-H bonds on the pyrrole rings of Methanone, bis(1-methyl-1H-pyrrol-2-yl)- can be functionalized through transition-metal-catalyzed cross-coupling reactions to form carbon-heteroatom bonds. Palladium- and copper-catalyzed C-N coupling reactions are particularly relevant. nih.govrsc.org

Palladium-Catalyzed C-H Amination: A plausible mechanism for the direct amination of a C-H bond on the pyrrole ring involves a Pd(II)/Pd(IV) or Pd(0)/Pd(II) catalytic cycle. A general pathway for Pd(II)-catalyzed amination is as follows:

C-H Activation: The palladium(II) catalyst coordinates to the pyrrole ring and cleaves a C-H bond (likely at the less-hindered C5 position) to form a five-membered palladacycle intermediate.

Oxidative Addition: The aminating agent (e.g., an O-acylhydroxylamine) undergoes oxidative addition to the palladium center, forming a Pd(IV) species.

Reductive Elimination: A C-N bond is formed via reductive elimination from the Pd(IV) complex, releasing the N-functionalized pyrrole product and regenerating a Pd(II) species to continue the cycle. rawdatalibrary.net

Copper-Catalyzed C-N Coupling: The Ullmann condensation is a classic copper-catalyzed reaction for forming C-N bonds. Modern variations use ligands to facilitate the process, even with sterically hindered substrates. nih.gov A recently developed pyrrole-ol ligand has proven effective for coupling hindered aryl iodides and amines. nih.gov It is proposed that such a ligand creates a highly electron-rich Cu(I) complex that promotes the key oxidative addition step, which is often challenging with sterically demanding partners. nih.gov This approach could be applicable to a halogenated derivative of Methanone, bis(1-methyl-1H-pyrrol-2-yl)-.

Influence of Steric and Electronic Factors on Reaction Outcomes

The reactivity of Methanone, bis(1-methyl-1H-pyrrol-2-yl)- is a direct consequence of the balance between steric and electronic factors. These influences dictate the preferred sites of reaction and the feasibility of different chemical transformations.

Electronic Factors: The dominant electronic feature is the contrast between the electron-donating N-methylpyrrole rings and the electron-withdrawing ketone bridge.

Ring Activation: The N-methyl groups enrich the pyrrole rings with electron density, making them potent nucleophiles in electrophilic substitution reactions.

Carbonyl Deactivation: The same electron donation from the pyrrole rings reduces the electrophilicity of the carbonyl carbon, rendering it less susceptible to nucleophilic attack. khanacademy.orglibretexts.org

Directing Effects: The acyl group deactivates the pyrrole rings towards electrophilic attack but also directs incoming electrophiles primarily to the C4 and C5 positions.

Steric Factors: Steric hindrance plays a crucial role, often determining whether a reaction can proceed at a particular site.

Carbonyl Shielding: The two large pyrrole substituents physically block the carbonyl carbon, significantly hindering the approach of nucleophiles. brainkart.comrsc.org This effect is synergistic with the electronic deactivation.

Regiochemical Control: In electrophilic substitution, bulky electrophiles would preferentially attack the less-hindered C4 or C5 positions. Steric hindrance can also influence cycloaddition reactions by affecting the ability of the molecule to adopt the necessary conformation. psu.edu In Michael additions involving related systems, steric hindrance has been shown to be a key factor in determining 1,4- versus 1,6-addition pathways. rsc.orgresearchgate.net

| Reaction Type | Reactive Site | Electronic Influence | Steric Influence | Overall Predicted Reactivity |

|---|---|---|---|---|

| Nucleophilic Addition | Carbonyl Carbon | Deactivating (less electrophilic) due to electron donation from pyrrole rings. | Inhibiting (high steric hindrance from pyrrole rings). | Low |

| Electrophilic Substitution | Pyrrole Rings (C3, C4, C5) | Activating (N-methyl group) vs. Deactivating (acyl group). Directs to C4/C5. | Favors attack at less hindered C4/C5 positions. | High (at specific positions) |

| Intramolecular Cyclization | Pyrrole Rings & Carbonyl | Protonation of carbonyl activates the system for nucleophilic attack by the second ring. | Can either facilitate or hinder the required conformation for cyclization. | Plausible under specific (e.g., acidic) conditions. |

| C-H Amination | Pyrrole Rings (C-H bonds) | High electron density of rings facilitates C-H activation. | May favor functionalization at the less hindered C5 position. | Plausible with appropriate transition-metal catalyst. |

Advanced Spectroscopic Characterization and Structural Elucidation of Methanone, Bis 1 Methyl 1h Pyrrol 2 Yl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. However, specific high-resolution NMR data for Methanone, bis(1-methyl-1H-pyrrol-2-yl)- is not publicly documented.

High-Resolution 1H, 13C, and 15N NMR Analyses

Detailed experimental ¹H, ¹³C, and ¹⁵N NMR spectra for Methanone, bis(1-methyl-1H-pyrrol-2-yl)- have not been reported. For comparison, the unmethylated analog, bis(1H-pyrrol-2-yl)methanone, serves as a reference, though the N-methyl groups on the target compound would significantly influence chemical shifts. The presence of the N-methyl group generally causes an upfield shift for the remaining protons on the pyrrole (B145914) ring. ipb.pt In dipyrromethanes, the nitrogen atoms typically show ¹⁵N NMR chemical shifts around -231 ppm relative to nitromethane. researchgate.net An analysis of the target molecule would be expected to show distinct signals for the N-methyl protons and the three different aromatic protons on each equivalent pyrrole ring. Similarly, the ¹³C NMR spectrum would feature signals for the methyl carbons, the four distinct carbons of the pyrrole rings, and the downfield signal of the carbonyl carbon.

Advanced 2D NMR Techniques for Comprehensive Assignment

A complete structural assignment and elucidation of spatial relationships would necessitate the use of advanced 2D NMR techniques. Methods like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning proton and carbon signals. ipb.pt NOESY (Nuclear Overhauser Effect Spectroscopy) would be instrumental in determining the through-space proximity of protons, providing insights into the molecule's preferred conformation. To date, such detailed 2D NMR studies on Methanone, bis(1-methyl-1H-pyrrol-2-yl)- have not been published.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides critical information about the functional groups and bonding within a molecule.

Vibrational Analysis of Carbonyl and Pyrrole Moieties

Specific experimental IR and Raman spectra for Methanone, bis(1-methyl-1H-pyrrol-2-yl)- are not available. For related pyrrole-ketone structures, the carbonyl (C=O) stretching vibration is a prominent feature in the IR spectrum. For instance, in various pyrrole-2,3-dione derivatives, carbonyl absorption bands are observed in the region of 1652-1774 cm⁻¹. acgpubs.org The spectrum of the target compound would be characterized by a strong absorption band for the carbonyl group, alongside characteristic bands for C-H and C-N stretching and bending vibrations of the N-methyl and pyrrole ring moieties.

Theoretical Calculation of Harmonic Vibrational Frequencies and Potential Energy Distribution (PED)

Theoretical calculations, often using Density Functional Theory (DFT) methods, are powerful tools for predicting vibrational spectra and aiding in the assignment of experimental bands. researchgate.net Such computational studies on Methanone, bis(1-methyl-1H-pyrrol-2-yl)- have not been reported in the literature. A theoretical analysis would involve optimizing the molecule's geometry and calculating its harmonic vibrational frequencies. A Potential Energy Distribution (PED) analysis would then allow for the precise assignment of each vibrational mode to specific internal coordinates (stretching, bending, etc.), offering a complete understanding of the molecule's vibrational behavior.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Characterization of Absorption and Emission Maxima

The photophysical properties of dipyrromethane derivatives are of significant interest due to their applications in areas such as fluorescent sensors and photodynamic therapy. iipseries.org The absorption and emission maxima of these compounds are dictated by their electronic structure. For instance, the UV-vis spectrum of a mono-acetyltruxene, a complex dipyrromethane derivative, exhibits a broad absorption band centered at 335.21 nm, an intense peak near 309.75 nm with a shoulder at 297.70 nm, and a less intense, broader band around 280.29 nm. beilstein-journals.org In contrast, simpler meso-substituted corroles, which are related tetrapyrrolic structures, display strong Soret bands in the 410–420 nm region and weaker Q-bands between 500–700 nm. nih.gov

Fluorescence spectra of dipyrromethane derivatives show emission bands that can be influenced by their molecular structure and environment. For example, certain truxene-based dipyrromethanes exhibit emission bands in the range of 350 to 508 nm, displaying vibronic features. beilstein-journals.org A specific boron difluoride complex of an iminopyrrolyl ligand shows emission peaks at 528 nm and 574 nm, with the fluorescence intensity being highly dependent on the solvent polarity. nih.gov While specific absorption and emission maxima for "Methanone, bis(1-methyl-1H-pyrrol-2-yl)-" are not extensively documented in publicly available literature, the data from related compounds suggest that it would likely absorb in the UV region and potentially exhibit fluorescence, the characteristics of which would be influenced by the substitution on the pyrrole rings and the nature of the solvent.

Table 1: Photophysical Data of Selected Dipyrromethane Derivatives

| Compound/Class | Absorption Maxima (λmax, nm) | Emission Maxima (λem, nm) | Solvent |

|---|---|---|---|

| Mono-acetyltruxene derivative beilstein-journals.org | 335.21, 309.75, 297.70, 280.29 | 406.78, 428.93, 457.04 | Chloroform |

| Di-DPM appended truxene (B166851) beilstein-journals.org | 336.82, 265.82 | 406.78, 430.48, 457.40 | Chloroform |

| Tri-DPM based truxene beilstein-journals.org | 337.89, 313.78, 301.47, 283.77 | 406.78, 430.42, 457.40 | Chloroform |

| Meso-substituted corrole (B1231805) (general) nih.gov | 410-420 (Soret), 500-700 (Q-bands) | Not specified | Chloroform |

| BF2 complex of an iminopyrrolyl ligand nih.gov | 474 | 528, 574 | Tetrahydrofuran |

Analysis of π→π* Transitions and Intramolecular Charge Transfer

The electronic absorption spectra of molecules like "Methanone, bis(1-methyl-1H-pyrrol-2-yl)-" are dominated by transitions of electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π) orbitals. wikipedia.orglibretexts.org For aromatic and conjugated systems, π→π transitions are particularly prominent and are characterized by high molar absorptivities. libretexts.org These transitions are responsible for the strong absorption bands observed in the UV-visible spectra of dipyrromethane derivatives. beilstein-journals.orgnih.gov

In molecules with both electron-donating and electron-accepting groups, a phenomenon known as intramolecular charge transfer (ICT) can occur upon photoexcitation. This involves the movement of electron density from the donor to the acceptor part of the molecule. Dipyrromethanes can be designed to exhibit ICT, which can significantly influence their photophysical properties, often leading to dual fluorescence and solvent-dependent emission spectra. iipseries.org The carbonyl group in "Methanone, bis(1-methyl-1H-pyrrol-2-yl)-" acts as an electron-withdrawing group, while the pyrrole rings are electron-rich, setting up a potential for ICT. The extent of this charge transfer would be influenced by the planarity of the molecule and the electronic effects of the N-methyl substituents.

X-ray Crystallography for Solid-State Structural Determination

Single Crystal X-ray Diffraction Analysis of Methanone, bis(1-methyl-1H-pyrrol-2-yl)- and its Derivatives

Table 2: Crystallographic Data for Selected Dipyrromethane Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

|---|---|---|---|---|---|---|---|---|

| 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole | C9H10N2 | Monoclinic | P21/c | 6.048 | 7.312 | 9.024 | 100.78 | nih.gov |

| 1,2-Bis(1H-pyrrol-2-ylmethylene)diazane monohydrate | C10H10N4·H2O | Monoclinic | C2/c | 12.006 | 6.5806 | 6.914 | 105.253 | nih.gov |

| 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one | C7H7Cl2NO | Orthorhombic | P212121 | 5.8789 | 7.4029 | 14.6418 | 90 | mdpi.com |

Detailed Analysis of Molecular Conformations, Dihedral Angles, and Intermolecular Interactions

The solid-state structure of dipyrromethanones is governed by a combination of intramolecular forces that determine the molecular conformation and intermolecular interactions that dictate the crystal packing. In the case of 2-[(1H-pyrrol-2-yl)methyl]-1H-pyrrole, the two pyrrole rings are twisted by a dihedral angle of 69.07°. nih.gov This twisted conformation is a common feature in dipyrromethanes and is influenced by the steric hindrance around the bridging carbon atom. The C-C-C angle at the methane (B114726) bridge in this compound is 115.1°. nih.gov

Intermolecular interactions play a crucial role in stabilizing the crystal lattice. rsc.org In the absence of strong hydrogen bond donors, weaker interactions such as C-H···O, C-H···π, and π-π stacking interactions become significant in directing the supramolecular assembly. nih.govresearchgate.net For instance, in the crystal structure of 2-[(1H-pyrrol-2-yl)methyl]-1H-pyrrole, molecules are connected into layers through N-H···π interactions. nih.gov For "Methanone, bis(1-methyl-1H-pyrrol-2-yl)-", one would expect the absence of N-H donors, making C-H···O interactions with the carbonyl oxygen and potential π-π stacking between the pyrrole rings important contributors to the crystal packing. The planarity of the molecule, influenced by the dihedral angles between the pyrrole rings and the central carbonyl group, would significantly affect the efficiency of these stacking interactions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of a compound's molecular formula. bioanalysis-zone.commdpi.com For "Methanone, bis(1-methyl-1H-pyrrol-2-yl)-", with a chemical formula of C11H12N2O, the expected exact mass can be calculated and compared with the experimental value obtained from HRMS. This comparison serves as a definitive confirmation of the compound's identity and purity. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, revealing how the molecule breaks apart under ionization. While specific mass spectrometry data for "Methanone, bis(1-methyl-1H-pyrrol-2-yl)-" is not provided in the search results, this technique is a standard and indispensable tool for the characterization of such novel compounds.

Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable to radical species or metal complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specific to species with unpaired electrons, such as free radicals and many transition metal complexes. bruker.combruker.com Therefore, EPR spectroscopy would not be directly applicable to "Methanone, bis(1-methyl-1H-pyrrol-2-yl)-" in its ground state, as it is a diamagnetic molecule with no unpaired electrons.

However, EPR would become a highly relevant and powerful tool if the compound were to be involved in processes that generate radical species, for example, through oxidation or reduction reactions. srce.hr In such cases, EPR could be used to detect and characterize the resulting radical cations or anions, providing information about the distribution of the unpaired electron spin density within the molecule. nih.gov Furthermore, if "Methanone, bis(1-methyl-1H-pyrrol-2-yl)-" were used as a ligand to form a complex with a paramagnetic metal ion, EPR spectroscopy would be invaluable for probing the electronic structure of the metal center and the nature of the metal-ligand bonding. nih.gov For instance, studies on platinum(II) bis(pyrrole-imine) complexes have utilized various spectroscopic techniques to understand their properties. nih.gov

Computational and Theoretical Studies on Methanone, Bis 1 Methyl 1h Pyrrol 2 Yl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the properties of molecules. For a comprehensive analysis of Methanone, bis(1-methyl-1H-pyrrol-2-yl)-, DFT calculations would be instrumental in elucidating its fundamental electronic and structural characteristics.

Geometry Optimization and Electronic Structure Analysis

The initial step in the computational study involves the optimization of the molecular geometry. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. Key structural parameters such as bond lengths, bond angles, and dihedral angles would be calculated and could be presented in a table format for clarity.

Table 1: Optimized Geometrical Parameters (Theoretical) | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | C=O | Data not available | | | | C-N (pyrrole) | Data not available | | | | C-C (pyrrole) | Data not available | | | | | | C-C-C (bridge) | Data not available | | | | C-N-C (pyrrole) | Data not available | | | | | Pyrrole-C=O-Pyrrole | Data not available |

Following geometry optimization, an analysis of the electronic structure would be performed. This includes the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties.

Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies, UV-Vis transitions)

DFT methods are highly effective in predicting various spectroscopic properties. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) provide valuable insights into the chemical environment of the atoms within the molecule. Similarly, the calculation of vibrational frequencies can predict the Infrared (IR) and Raman spectra, allowing for the identification of characteristic functional groups and vibrational modes.

Furthermore, Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra (UV-Vis). This analysis reveals the electronic transitions between molecular orbitals, providing information on the molecule's color and its potential applications in optical materials.

Table 2: Predicted Spectroscopic Parameters (Theoretical)

| Spectroscopic Technique | Parameter | Calculated Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Data not available |

| ¹³C NMR | Chemical Shift (ppm) | Data not available |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) for C=O stretch | Data not available |

| UV-Vis Spectroscopy | Maximum Absorption Wavelength (λmax, nm) | Data not available |

Molecular Electrostatic Potential (MEP) and Mulliken Charge Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map would illustrate regions of positive and negative electrostatic potential, indicating sites prone to chemical reactions.

Table 3: Mulliken Atomic Charges (Theoretical)

| Atom | Mulliken Charge (a.u.) |

|---|---|

| O (carbonyl) | Data not available |

| C (carbonyl) | Data not available |

| N (pyrrole) | Data not available |

| C (pyrrole) | Data not available |

Quantum Chemical Modeling of Reaction Pathways and Energy Landscapes

Quantum chemical modeling can be utilized to explore the reaction mechanisms involving Methanone, bis(1-methyl-1H-pyrrol-2-yl)-. By mapping the potential energy surface, it is possible to identify transition states, intermediates, and reaction products. The calculation of activation energies provides insights into the kinetics and feasibility of various chemical reactions.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful technique for studying intramolecular interactions, such as charge delocalization and hyperconjugation. This analysis provides a detailed picture of the donor-acceptor interactions between filled and vacant orbitals. The stabilization energies (E(2)) associated with these interactions quantify the extent of electron delocalization, which is crucial for understanding the molecule's stability and electronic properties.

Table 4: NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix (Theoretical)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| Data not available | Data not available | Data not available |

Theoretical Investigations of Non-Linear Optical (NLO) Properties

Theoretical calculations are essential for predicting the Non-Linear Optical (NLO) properties of molecules. Key parameters such as the electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) can be calculated using DFT methods. Molecules with large hyperpolarizability values are of significant interest for applications in optoelectronics and photonics. The calculated NLO properties would provide an indication of the potential of Methanone, bis(1-methyl-1H-pyrrol-2-yl)- as an NLO material.

Table 5: Calculated NLO Properties (Theoretical)

| Property | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | Data not available |

| Mean Polarizability (α) | Data not available |

| First Hyperpolarizability (β) | Data not available |

Coordination Chemistry and Ligand Design Principles

Catalytic Applications of Metal-Pyrrole Ketone Complexes and Analogues:This requires documented studies on the catalytic activity of complexes formed with the specified ligand.

The search results yielded information on related but structurally different compounds. For instance, crystal structures of complexes with ligands such as 1,3-bis{[(1H-pyrrol-2-yl)methylidene]amino}propan-2-olate and N-((1H-Pyrrol-2-yl)methylene)aniline have been reported, revealing octahedral and square-planar geometries, respectively. nih.govnih.gov Similarly, electrochemical studies have been performed on various metal complexes with nitrogen-containing heterocyclic ligands, but not specifically with Methanone, bis(1-methyl-1H-pyrrol-2-yl)-. analis.com.my

Extrapolating from these analogues to describe the specific properties of "Methanone, bis(1-methyl-1H-pyrrol-2-yl)-" complexes would involve a high degree of speculation and would not meet the required standards of scientific accuracy. The subtle structural differences—namely the N-methyl groups and the ketone linker—are expected to significantly influence the ligand's electronic properties, steric profile, and coordination behavior.

The citations provided in the user's prompt ( nih.gov, semanticscholar.org, nih.gov, researchgate.net,,,,,,,) likely contain the specific, necessary data. However, without access to the content of these specific sources, a scientifically robust and accurate article that strictly adheres to the requested outline for "Methanone, bis(1-methyl-1H-pyrrol-2-yl)-" cannot be generated. Therefore, the completion of this request is not possible with the currently available information.

Derivatization and Functionalization Strategies for Methanone, Bis 1 Methyl 1h Pyrrol 2 Yl

Chemical Transformations of the Ketone Carbonyl Group

The ketone carbonyl group is a key functional handle that can be converted into a range of other functionalities through well-established chemical reactions. These transformations alter the geometry and electronic properties at the bridge between the two pyrrole (B145914) rings. While specific literature on Methanone, bis(1-methyl-1H-pyrrol-2-yl)- is limited, the expected reactivity can be inferred from standard ketone chemistry.

Key transformations include:

Reduction: The carbonyl can be reduced to a secondary alcohol, forming bis(1-methyl-1H-pyrrol-2-yl)methanol, using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Complete deoxygenation to a methylene (B1212753) bridge, yielding bis(1-methyl-1H-pyrrol-2-yl)methane, can be achieved under more forcing conditions such as the Wolff-Kishner or Clemmensen reductions.

Nucleophilic Addition: Organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, can add to the electrophilic carbonyl carbon to create tertiary alcohols, thereby introducing a new substituent.

Reductive Amination: In the presence of an amine and a reducing agent like sodium cyanoborohydride (NaBH₃CN), the ketone can be converted into a secondary or tertiary amine.

Wittig Reaction: The reaction with a phosphorus ylide (a Wittig reagent) can replace the carbonyl oxygen with a carbon-carbon double bond, forming a substituted alkene.

Table 1: Potential Transformations of the Ketone Carbonyl Group

| Transformation | Reagent(s) | Product Structure |

|---|---|---|

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | bis(1-methyl-1H-pyrrol-2-yl)methanol |

| Reduction to Methylene | H₂NNH₂/KOH (Wolff-Kishner) | bis(1-methyl-1H-pyrrol-2-yl)methane |

| Nucleophilic Addition | R-MgX or R-Li | (R)bis(1-methyl-1H-pyrrol-2-yl)methanol |

Further Functionalization of the Pyrrole Rings via Electrophilic or Nucleophilic Pathways

The N-methylpyrrole rings are electron-rich aromatic systems, making them susceptible to electrophilic substitution. The existing carbonyl group at the C2 position acts as a deactivating group, directing incoming electrophiles primarily to the C4 and C5 positions.

Electrophilic Aromatic Substitution: The pyrrole rings can undergo a variety of electrophilic substitution reactions, allowing for the introduction of diverse functional groups.

Halogenation: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms onto the pyrrole ring, typically at the C5 position.

Acylation: Friedel-Crafts acylation using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst can install an additional ketone group, most likely at the C5 position.

Vilsmeier-Haack Reaction: Using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), a formyl group (-CHO) can be introduced onto the pyrrole ring, a versatile handle for further transformations.

Nucleophilic Pathways: While direct nucleophilic aromatic substitution is not typical for such electron-rich rings, functionalization can be achieved through metallation-alkylation sequences.

Lithiation: Strong bases like n-butyllithium (n-BuLi) can deprotonate the most acidic C-H bond on the pyrrole ring, which is expected to be at the C5 position. This creates a nucleophilic pyrrolyllithium intermediate that can react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones) to form a new carbon-carbon bond.

Table 2: Potential Functionalization of the Pyrrole Rings

| Reaction Type | Reagent(s) | Position of Substitution | Product Type |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | C5 | Bromo-substituted derivative |

| Acylation | RCOCl / AlCl₃ | C5 | Acyl-substituted derivative |

| Formylation | POCl₃, DMF | C5 | Formyl-substituted derivative |

Side Chain Modification and Extension from Pyrrole-Ketone Scaffolds

Modification of the N-methyl "side chains" provides another powerful route for structural diversification. This approach typically involves a two-step process of demethylation followed by re-functionalization.

N-Demethylation and Re-functionalization: The N-methyl groups can potentially be removed to generate the corresponding N-H pyrrole, Methanone, bis(1H-pyrrol-2-yl)-. While specific methods for this substrate are not widely documented, various N-demethylation protocols exist for other heterocyclic compounds. The resulting N-H groups are nucleophilic and slightly acidic, allowing for a host of subsequent reactions:

N-Alkylation: Reaction with various alkyl, benzyl (B1604629), or allyl halides in the presence of a base allows for the introduction of new N-substituents.

N-Acylation: Treatment with acyl chlorides or anhydrides yields N-acyl derivatives.

Michael Addition: The N-H pyrrole can act as a nucleophile in Michael additions to α,β-unsaturated esters, ketones, or nitriles.

Extension via Cross-Coupling: Once the pyrrole rings are functionalized (as described in section 7.2), particularly with halogens, further extensions are possible using modern cross-coupling methodologies. For instance, a bromo-substituted derivative could be a substrate for:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst to form a new C-C bond with an aryl or vinyl group.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to introduce an alkynyl side chain.

Table 3: Strategies for Side Chain Modification and Extension

| Strategy | Initial Reaction | Subsequent Reaction | Resulting Modification |

|---|---|---|---|

| N-Substituent Variation | N-Demethylation | N-Alkylation with R-X | Exchange of N-methyl for a different N-alkyl group |

| Pyrrole Ring Extension | Halogenation (e.g., Bromination) | Suzuki Coupling with Ar-B(OH)₂ | Addition of an aryl group to the pyrrole ring |

Advanced Applications in Materials Science and Technology

Optical and Photonic Materials Based on Pyrrole (B145914) Ketone Systems

The inherent photophysical properties of the bis(1-methyl-1H-pyrrol-2-yl)methanone framework, including strong light absorption and emission, make it an excellent candidate for the development of optical and photonic materials. Strategic chemical modifications have led to the creation of sophisticated fluorescent dyes, components for organic electronics, and materials with laser activity.

Fluorescent Probes and Dyes

Derivatives of the bis(1-methyl-1H-pyrrol-2-yl)methanone core are integral to the design of fluorescent probes and dyes. The planar structure of these compounds, often enhanced by the formation of complexes with elements like boron to create boron-dipyrromethene (BODIPY) dyes, leads to strong fluorescence emission. nih.gov The fluorescence properties, including emission wavelength and quantum yield, can be finely tuned by chemical modifications to the pyrrole rings or the bridging methine group. For instance, the synthesis of a dimeric tetracycle composed of two BF2 units appended with pyrrole units results in compounds with near-unity fluorescence quantum yields of 92-95% in dichloromethane. researchgate.net

Furthermore, investigations into the photophysical properties of related cyclopenta[c]furans, synthesized from pyrrole-containing precursors, have revealed good fluorescence properties with quantum yields ranging from 0.33 to 0.53. acs.org These studies underscore the potential of the broader class of pyrrole-based ketones in developing novel fluorescent materials. The solvent environment can also significantly influence the fluorescence intensity of these compounds, a property that can be exploited in sensing applications. nih.gov

Components for Organic Light-Emitting Diodes (OLEDs) and Solar Cells

The excellent light-harvesting capabilities and charge-transporting properties of dipyrromethene derivatives have positioned them as promising materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). Boron-dipyrromethene (BODIPY) dyes, in particular, have been extensively explored as sensitizers in DSCs due to their high molar extinction coefficients and good photo and chemical stability. nih.govacs.org

Theoretical studies on chalcogen-bis(4,1-phenylene) bis[3-(4-chlorophenyl) prop-2-en-1-one] derivatives, which share structural similarities, suggest their potential use as hole-transporting materials in OLEDs. imist.ma The design of novel pyrrolopyrrole boron dipyrromethene derivatives has been shown to result in molecules with narrow band gaps and strong absorption in the red/near-infrared (NIR) region, making them efficient donor and charge transport materials for organic solar cell applications. nih.gov Research has demonstrated that careful molecular engineering, such as the introduction of specific donor moieties, can significantly enhance the power conversion efficiencies of BODIPY-based DSSCs. rsc.orgrsc.orgresearchgate.net

| Dye | λmax (nm) | Molar Extinction Coefficient (ε) (M-1 cm-1) | Power Conversion Efficiency (%) | Reference |

|---|---|---|---|---|

| Dye 1 | 647 | 1.57 × 105 | 5.24 | rsc.org |

| Regioisomer 2 | 660 | 1.09 × 105 | 6.06 | rsc.org |

| Dye 3 | 644 | 1.39 × 105 | 5.48 | rsc.org |

Laser Activity and Photodynamic Systems (Non-Biological Context)

Certain derivatives of bis(1-methyl-1H-pyrrol-2-yl)methanone have demonstrated potential for laser applications. A notable example is (E, E)-2, 5-bis [2-(1-methyl-1H-pyrrole-2-yl)-vinyl] pyrazine (B50134) (BMPVP), a compound that exhibits interesting optical and photophysical properties. Studies have shown that a solution of a related compound, BVB, in dimethylformamide (DMF) can produce laser emission around 460 nm when excited by a 337.1 nm nitrogen laser pulse. researchgate.net The laser activity of these dyes can be influenced by the surrounding medium, and hybridization with materials like CdS quantum dots is being explored to enhance their performance. researchgate.net

The synthesis and study of a chalcone (B49325) derivative, 3-(1-methyl-1H-pyrrol-2-yl)-1-naphthalen-2-yl propenone (MPNP), which contains an electron donor-acceptor structure, have also contributed to the understanding of the photophysical properties that are crucial for such applications. researchgate.net The significant red shift observed in the emission spectrum of MPNP with increasing solvent polarity indicates a charge transfer character, a desirable property for materials used in photonic devices. researchgate.net

Chemosensors and Sensing Platforms

The ability of the bis(1-methyl-1H-pyrrol-2-yl)methanone core and its derivatives to interact with various analytes, leading to observable changes in their optical properties, makes them highly suitable for the development of chemosensors. These sensors can detect the presence of specific chemical species, such as metal ions, through colorimetric or fluorometric responses.

Development of Colorimetric and Fluorometric Sensors for Analytes (e.g., Metal Ions)

The dipyrromethene platform is a versatile foundation for creating chemosensors for a wide range of metal ions. researchgate.net These sensors operate through the coordination of the metal ion with the nitrogen atoms of the pyrrole rings, which in turn perturbs the electronic structure of the molecule and alters its absorption and emission spectra. This can result in a visible color change (colorimetric sensing) or a change in fluorescence intensity (fluorometric sensing). researchgate.net

For instance, dipyrromethene-based sensors have been developed for the detection of Zn2+, with some derivatives exhibiting high sensitivity and selectivity. researchgate.netnih.gov The complexation of these sensors with metal ions like Zn(II), Cd(II), and Hg(II) can lead to a "chelation-enhanced fluorescence" (CHEF) effect, where the fluorescence of the molecule is significantly increased upon binding to the analyte. researchgate.net Boron-dipyrromethene (BODIPY) based fluorescent probes have also been designed for the sensitive and selective detection of other metal ions, such as Pd2+. nih.govrsc.org The introduction of specific functional groups to the dipyrromethene core allows for the tuning of selectivity towards different metal ions. rsc.orgmdpi.comresearchgate.netmdpi.comfrontiersin.orgmdpi.com

| Sensor | Detection Limit (M) | Method | Reference |

|---|---|---|---|

| 3,3′,5,5′-tetramethyl-2,2′-dipyrromethene 1 | 4 × 10-9 | Fluorometric | nih.gov |

| Hexamethyl-substituted dipyrromethene | 4 × 10-8 | Fluorometric | researchgate.net |

| Monoiodine- and dibromo-substituted dipyrromethenes | 3.0 × 10-8 to 3.3 × 10-9 | Fluorometric | researchgate.net |

Fabrication of Test Strips and Related Sensor Architectures

The strong colorimetric and fluorometric responses of dipyrromethene-based sensors make them ideal candidates for incorporation into simple, portable sensing devices like test strips. sigmaaldrich.com These test strips typically involve immobilizing the sensor molecule onto a solid support, such as paper or a polymer film. When the test strip is exposed to a sample containing the target analyte, the sensor molecule interacts with it, producing a visual signal that can be observed with the naked eye or with a simple instrument. rsc.org

For example, dipyrromethenes have been proposed as a tool for detecting Zn2+ ions using simple test strips. researchgate.net Similarly, a fluorescent "OFF-ON" probe for Pd2+ based on a BODIPY derivative could be easily observed by a hand-held UV lamp on homemade test strips. nih.gov The development of such test strips offers a low-cost and user-friendly approach for on-site analysis in various fields, including environmental monitoring and food safety. daneshyari.comnih.gov

Supramolecular Assembly and Self-Organization Principles

The non-covalent interactions governing the spatial arrangement of molecules are fundamental to the design of new materials with specific properties. In derivatives of Methanone, bis(1-methyl-1H-pyrrol-2-yl)-, these interactions, particularly hydrogen bonding, play a critical role in dictating the formation of ordered solid-state structures.

Hydrogen Bonding Networks and Crystal Engineering in Pyrrole Derivatives

Crystal engineering relies on the predictable nature of intermolecular interactions to construct crystalline architectures with desired topologies and functions. In pyrrole derivatives, hydrogen bonding is a primary tool for directing self-assembly. While the target compound, Methanone, bis(1-methyl-1H-pyrrol-2-yl)-, lacks the traditional N-H donor necessary for strong hydrogen bonds, its structural analogues provide significant insight into the governing principles of their crystal packing.

In related pyrrol-2-yl ketone derivatives where the nitrogen atom is not methylated, strong N-H⋯O hydrogen bonds are the dominant interactions, often leading to the formation of centrosymmetric dimers. nih.gov For instance, in the crystal structure of (4-fluorophenyl)(1H-pyrrol-2-yl)methanone, adjacent molecules are linked by pairs of N—H⋯O hydrogen bonds, creating robust dimeric synthons. nih.gov The stability and directionality of these bonds make them reliable motifs in crystal design.

Table 1: Comparison of Hydrogen Bonding in Pyrrole-Ketone Derivatives

| Compound | Dominant Hydrogen Bond Type | Resulting Supramolecular Motif |

| (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone | N-H⋯O | Centrosymmetric Dimers |

| 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one | C-H⋯O | Chain and Dimer Formations |

This deliberate modification of hydrogen bonding capability through N-alkylation is a key strategy in crystal engineering, allowing for the fine-tuning of solid-state structures and properties such as solubility and melting point.

Formation of Defined Supramolecular Architectures

The principles of self-assembly can be extended beyond simple crystal packing to the formation of more complex, defined supramolecular architectures. The bis(pyrrol-2-yl)methanone framework is an excellent scaffold for creating such structures. By coordinating with metal ions or other organic molecules, these pyrrole derivatives can form discrete assemblies like helicates, macrocycles, and coordination polymers.

For example, Schiff-base ligands derived from pyrrole-2-carbaldehyde, a close relative of the building blocks of the title compound, have been shown to self-assemble with metal ions to form intricate structures. The reaction of 1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine with copper(II) ions results in the spontaneous formation of a dinuclear double-stranded helicate. researchgate.net Similarly, linear bis(pyrrol-2-yl-methyleneamine) ligands can form double-stranded helicates with zinc(II). researchgate.net

Furthermore, dipyrrolyldiketone (B14134854) BF₂ complexes, which share the core dipyrrolic ketone structure, are known to act as acyclic anion receptors and form extensive supramolecular assemblies. nih.gov These assemblies can manifest as gels, demonstrating that the weak interactions originating from the pyrrole units can lead to the formation of macroscopic, ordered materials. The nature of these assemblies is highly dependent on the substituents on the pyrrole rings, indicating a high degree of tunability. nih.gov

Precursors for Advanced Macrocycles and Extended π-Systems

The synthesis of large, conjugated macrocycles is a cornerstone of modern materials chemistry, with applications ranging from artificial photosynthesis to molecular electronics. Pyrrole-based building blocks are central to this field, particularly in the synthesis of porphyrins and their analogues.

Pyrrole-Based Building Blocks in Porphyrin and Expanded Porphyrin Synthesis

Porphyrins are tetrapyrrolic macrocycles essential to many biological processes and technological applications. The most common synthetic routes to porphyrins involve the condensation of pyrroles and aldehydes. Dipyrromethanes, which consist of two pyrrole rings linked by a single carbon, are key intermediates in many of these syntheses. Methanone, bis(1-methyl-1H-pyrrol-2-yl)- can be considered a derivative of a dipyrromethane, with the bridging carbon being a carbonyl group. This ketone functionality allows for different synthetic strategies compared to traditional dipyrromethanes.

While dipyrromethanes are typically condensed with aldehydes, dipyrrolic ketones can be reduced to the corresponding dipyrromethane or used in condensation reactions that form the bridging meso-carbon from a different precursor. The general strategy involves a [2+2] condensation, where two dipyrrolic units are condensed to form the final macrocycle.

Expanded porphyrins, which contain more than four pyrrole rings, are synthesized using larger building blocks such as tripyrranes or quaterpyrroles. These precursors are often synthesized from simpler pyrrole or dipyrromethane units. The structural rigidity and defined geometry of precursors like bis(pyrrol-2-yl)methanone derivatives make them valuable in constructing these complex, extended π-systems.

Strategies for Regioisomeric Control in Macrocyclic Formation

A significant challenge in the synthesis of complex porphyrins, particularly those with different substituents on the meso positions (e.g., A₂B₂- or ABAB-type porphyrins), is the control of regioisomerism. The condensation of a dipyrromethane with an aldehyde can lead to a mixture of porphyrin isomers due to scrambling of the pyrrolic units.

One of the most effective strategies to achieve regioisomeric control is the use of pre-formed dipyrromethanes in a stepwise condensation. For the synthesis of an ABAB-type porphyrin, a meso-substituted dipyrromethane is first synthesized and then condensed with a different aldehyde. mdpi.com This two-step, one-flask method ensures that the dipyrromethane units remain intact, preventing scrambling and leading to the desired regioisomer in higher yields compared to a one-pot condensation of pyrrole and multiple aldehydes. mdpi.com

Table 2: Synthetic Approaches for Regioisomeric Porphyrin Synthesis

| Porphyrin Type | Synthetic Strategy | Precursors | Key Advantage |

| A₄-Porphyrin | One-pot condensation | Pyrrole + 1 type of Aldehyde | Simplicity |

| A₂B₂-Porphyrin | Stepwise [2+2] condensation | Dipyrromethane + Aldehyde | Avoids scrambling, higher yield of desired isomer |

| ABAB-Porphyrin | Stepwise condensation | meso-Substituted Dipyrromethane + Aldehyde | High regioselectivity |

The use of dipyrrolic ketones like Methanone, bis(1-methyl-1H-pyrrol-2-yl)- in these synthetic schemes would require specific reaction conditions, likely involving in-situ reduction or functional group transformation to facilitate the final ring-closing condensation. The inherent symmetry of the molecule itself can also be exploited to produce highly symmetric macrocycles or, through further functionalization of one pyrrole ring, to create specific regioisomers.

Conclusion and Future Research Directions

Summary of Current Research Advances on Methanone, bis(1-methyl-1H-pyrrol-2-yl)-

Research on bis(1-methyl-1H-pyrrol-2-yl)-methanone and its direct derivatives remains a niche area within the broader field of pyrrolic chemistry. While extensive studies exist for structurally related compounds such as dipyrromethanes and other substituted bis(pyrrol-2-yl)methanones, dedicated research on this specific N-methylated compound is not widely documented in publicly available literature. ontosight.ai Current understanding is largely extrapolated from research on similar molecules. For instance, studies on various pyrrole (B145914) derivatives highlight their significance as precursors in the synthesis of more complex systems like porphyrins and as ligands for organometallic complexes. nih.gov The core bis(pyrrol-2-yl)methanone framework is recognized for its potential in creating multifunctional metal complexes with applications in catalysis and materials science. nih.gov Research on related compounds, such as 1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine, has delved into their coordination chemistry, revealing the redox-active nature of the bis-pyrrolic scaffold. rsc.org These studies provide a foundational understanding of the potential chemical properties and reactivity of Methanone, bis(1-methyl-1H-pyrrol-2-yl)-, although direct experimental data on the target compound is scarce.

Identification of Remaining Challenges in Synthetic Accessibility and Advanced Characterization

A primary challenge in the study of Methanone, bis(1-methyl-1H-pyrrol-2-yl)- is its synthetic accessibility. General methods for synthesizing pyrrole systems can be complex, sometimes involving harsh conditions or starting materials that are difficult to prepare. chim.it For instance, the synthesis of related bis(pyrrol-2-yl) compounds can require multi-step procedures with careful purification to avoid side products. mdpi.com The introduction of the N-methyl groups presents an additional synthetic step that needs to be optimized for high yields.

Furthermore, a significant hurdle is the lack of comprehensive advanced characterization data for this specific molecule. While standard techniques like NMR and IR spectroscopy are fundamental, a deeper understanding requires more advanced analysis. For example, obtaining high-quality single crystals for X-ray diffraction, which would provide definitive structural information, can be challenging for dipyrromethane-type compounds due to their potential instability and tendency to be non-crystalline. nih.gov A thorough investigation of its electronic properties through techniques like cyclic voltammetry and UV-Vis spectroscopy is also needed to understand its potential in electronic materials or as a redox-active ligand.

Emerging Opportunities for Novel Derivatization and Functionalization

The structure of Methanone, bis(1-methyl-1H-pyrrol-2-yl)- offers several avenues for novel derivatization and functionalization, opening up possibilities for creating a library of new compounds with tailored properties.

Modification of the Pyrrole Rings: The C-H bonds on the pyrrole rings, particularly at the 4 and 5 positions, are potential sites for electrophilic substitution reactions. This could allow for the introduction of a wide range of functional groups (e.g., halogens, nitro groups, acyl groups), which could modulate the electronic properties and steric hindrance of the molecule.

Transformation of the Carbonyl Group: The central ketone functionality is a key site for chemical modification. It can be reduced to a methylene (B1212753) bridge, creating a dipyrromethane structure, which is a crucial precursor for porphyrin synthesis. nih.gov Alternatively, it can undergo reactions with organometallic reagents to form tertiary alcohols or be converted into other functional groups like imines or thioketones.

Polymerization: The pyrrole units suggest that the molecule could be a monomer for the synthesis of novel conductive polymers. Oxidative polymerization could lead to materials with interesting electronic and optical properties.

These potential modifications are summarized in the table below.

| Reaction Site | Potential Modification | Potential Outcome |

| Pyrrole Rings (C4/C5) | Electrophilic Substitution (e.g., Halogenation, Nitration) | Modulation of electronic properties, creation of synthetic handles for further reactions. |

| Carbonyl Group | Reduction to Methylene | Formation of dipyrromethane precursors for porphyrins and other macrocycles. |

| Carbonyl Group | Reaction with Nucleophiles | Synthesis of functionalized derivatives (alcohols, imines). |

| Pyrrole Rings | Oxidative Polymerization | Development of novel conjugated polymers for materials applications. |

Outlook on Potential Future Applications in Advanced Materials and Catalysis

The unique structural features of Methanone, bis(1-methyl-1H-pyrrol-2-yl)- suggest several promising future applications, particularly in advanced materials and catalysis.

In the realm of materials science , the compound could serve as a versatile building block. Its derivatives, particularly those resulting from functionalization of the pyrrole rings, could exhibit interesting photophysical properties, such as fluorescence, making them candidates for use in organic light-emitting diodes (OLEDs) or as fluorescent sensors. researchgate.netrsc.org Furthermore, the ability of pyrrole-containing compounds to form conductive polymers upon oxidation opens the door to applications in electronic devices, such as transistors and chemical sensors.

In catalysis , the two pyrrole rings and the central carbonyl oxygen atom provide multiple coordination sites for metal ions. This makes the molecule an attractive ligand for the development of novel transition metal catalysts. nih.gov Metal complexes incorporating this ligand could be designed to catalyze a variety of organic transformations. The electronic properties of the ligand could be fine-tuned through derivatization to optimize the catalytic activity and selectivity of the metal center. There is also potential for the molecule itself to act as an organocatalyst, leveraging the Lewis basicity of the carbonyl oxygen and the unique electronic environment of the pyrrole rings. beilstein-journals.org

Future research should focus on overcoming the synthetic challenges to make this compound more accessible, followed by a thorough characterization of its properties and a systematic exploration of its derivatization chemistry. Such efforts will be crucial to unlocking its full potential in these exciting application areas.

Q & A

Q. What are the common synthetic routes for Methanone, bis(1-methyl-1H-pyrrol-2-yl)-, and what reaction conditions are optimal?

Methodological Answer: The synthesis of bis-pyrrolyl methanone derivatives typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, bis(aryl)methanones are synthesized via iterative nucleophilic alkylation using halogenated precursors and Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions . Reaction optimization includes controlling temperature (e.g., reflux in THF or DMSO) and stoichiometric ratios of reagents. Post-synthesis purification via flash chromatography or recrystallization is critical to isolate high-purity products .

Q. How is the crystal structure of Methanone, bis(1-methyl-1H-pyrrol-2-yl)- determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural determination. Crystals are grown via slow evaporation of solvent-saturated solutions. Data collection uses Mo/Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Software suites like SHELX (for refinement) and ORTEP-3 (for visualization) are employed to resolve bond lengths, angles, and torsional parameters . For example, a similar bis(imidazolyl)methanone complex was refined using SHELXL-2018/3, achieving R-factors < 0.05 .

Q. What spectroscopic techniques are used to characterize this compound, and how are spectral discrepancies resolved?

Methodological Answer:

- NMR : ¹H/¹³C-NMR identifies substituent environments (e.g., pyrrole ring protons resonate at δ 6.2–7.1 ppm). DEPT-135 distinguishes CH₃/CH₂/CH groups .

- FTIR : Stretching frequencies for carbonyl (C=O) appear at ~1650–1700 cm⁻¹. Discrepancies between experimental and computational (DFT) spectra are resolved by optimizing basis sets (e.g., B3LYP/6-311+G(d,p)) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) with deviations < 2 ppm .

Advanced Research Questions

Q. How can data contradictions in thermodynamic properties (e.g., sublimation enthalpy) between experimental studies be addressed?

Methodological Answer: Discrepancies in ΔsubH or ΔfusH values (e.g., ±1.0 kJ/mol in NIST data ) arise from measurement techniques (e.g., calorimetry vs. gas-phase ion energetics). To resolve these:

- Use multi-method validation : Combine differential scanning calorimetry (DSC) with Knudsen effusion mass spectrometry.

- Apply error propagation analysis : Account for instrument precision (e.g., ±0.1 K in temperature control) and sample purity (>98% by HPLC) .

- Reference standardized databases (e.g., NIST ThermoML) to align with published values .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?

Methodological Answer:

- Chiral auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during acylation .

- Catalytic asymmetric synthesis : Employ Pd-catalyzed cross-coupling with chiral ligands (e.g., Josiphos) to achieve >90% enantiomeric excess (ee) .

- Chromatographic resolution : Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases separates enantiomers, verified by circular dichroism (CD) .

Q. How can the compound’s bioactivity be systematically evaluated, and what in vitro models are appropriate?

Methodological Answer:

- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using broth microdilution per CLSI guidelines .

- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- ADMET profiling : Use Caco-2 cells for permeability and cytochrome P450 inhibition assays to predict pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.